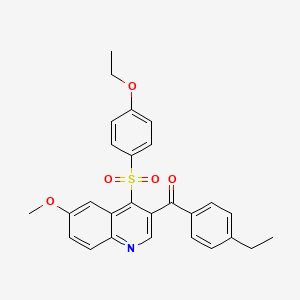

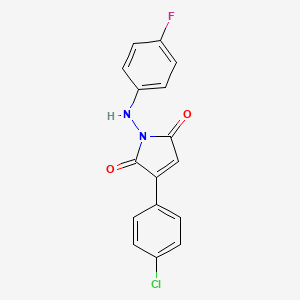

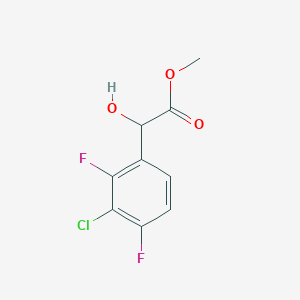

4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H19F3N4O3 and its molecular weight is 396.37. The purity is usually 95%.

BenchChem offers high-quality 4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

G Protein-Biased Dopaminergics

Research by Möller et al. (2017) highlights the use of 1,4-disubstituted aromatic piperazines in targeting aminergic G protein-coupled receptors. The study discusses the design of G protein-biased partial agonists, potentially offering new therapeutic strategies. The incorporation of specific heterocyclic appendages, like pyrazolo[1,5-a]pyridine, enhances the binding affinity to dopamine receptors and demonstrates antipsychotic activity in vivo.

HIV-1 Reverse Transcriptase Inhibitors

Research on non-nucleoside HIV-1 reverse transcriptase inhibitors includes the development of bis(heteroaryl)piperazines (BHAPs), as reported by Romero et al. (1994). These compounds show enhanced potency against HIV-1 reverse transcriptase, with modifications to the pyridyl portion of the lead molecule significantly influencing their effectiveness.

Serotonergic Neurotransmission Studies

Plenevaux et al. (2000) discuss the application of radiolabeled antagonists like [18F]p-MPPF for studying serotonergic neurotransmission with positron emission tomography (PET). This research involves understanding serotonin 1A receptors, crucial for neurological studies.

Antimicrobial Activity of Triazole Derivatives

The synthesis of novel triazole derivatives, as explored by Bektaş et al. (2007), demonstrates the antimicrobial potential of compounds containing the 4-methoxyphenylpiperazine unit. These compounds have been tested for their effectiveness against various microorganisms.

Unconventional Piperidines Synthesis

The study by Crotti et al. (2011) involves the synthesis of polyfunctionalized piperidine derivatives. They use a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine, demonstrating the potential for creating unconventional piperidines.

Anti-Inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) on the synthesis of various heterocyclic compounds, including those with a 4-methoxyphenyl unit, shows their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their effectiveness in inhibiting cyclooxygenase and have shown significant results.

Antitumor Activity

The antitumor activity of compounds containing indole systems linked by pyridine or piperazine has been investigated by Andreani et al. (2008). The compounds demonstrated significant activity against various cancer cell lines, indicating their potential in oncology.

P2Y12 Antagonists for Platelet Aggregation

Research on P2Y12 antagonists by Parlow et al. (2010) demonstrates the development of piperazinyl glutamate pyridines. These compounds show excellent inhibition of platelet aggregation, essential for cardiovascular health.

properties

IUPAC Name |

4-methoxy-1-methyl-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3/c1-23-11-13(14(28-2)9-16(23)26)17(27)25-7-5-24(6-8-25)15-4-3-12(10-22-15)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRHGGJCCDWHJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

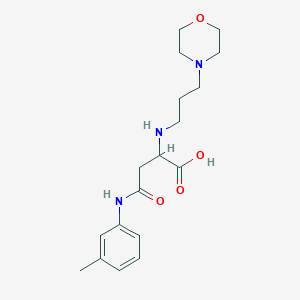

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)

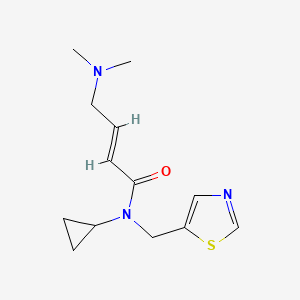

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2369152.png)